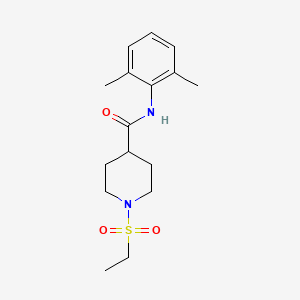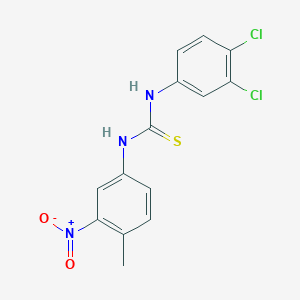![molecular formula C19H14N4O2S B4816105 N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE](/img/structure/B4816105.png)
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE
概要
説明
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinazolinone core, a pyrrole ring, and a benzamide moiety, making it a unique structure with diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high temperature to form 2-aminobenzamide, which is then cyclized to form the quinazolinone structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group is added to the quinazolinone core.
Attachment of the Pyrrole Ring: The pyrrole ring is synthesized separately and then attached to the quinazolinone core through a condensation reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate product with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or alkoxides replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent, and temperatures around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents, and temperatures around 0-25°C.
Substitution: Amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), and temperatures around 25-50°C.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation by inhibiting key enzymes and receptors.
類似化合物との比較
Similar Compounds
N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-4-(1H-PYRROL-1-YL)BENZAMIDE: Unique due to its specific combination of functional groups.
Quinazolinone Derivatives: Share the quinazolinone core but differ in other functional groups.
Pyrrole Derivatives: Contain the pyrrole ring but lack the quinazolinone core.
Benzamide Derivatives: Feature the benzamide moiety but differ in the rest of the structure.
Uniqueness
This compound is unique due to its combination of a quinazolinone core, a pyrrole ring, and a benzamide moiety, which imparts distinct chemical properties and biological activities not found in other similar compounds.
特性
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-17(13-7-9-14(10-8-13)22-11-3-4-12-22)21-23-18(25)15-5-1-2-6-16(15)20-19(23)26/h1-12H,(H,20,26)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZQXUINULGJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B4816024.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4816038.png)
![(1E)-1-[(2-hydroxy-5-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one](/img/structure/B4816061.png)
![ethyl 4-[4-(3,4-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B4816067.png)
![2-{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4816073.png)

![2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B4816086.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4816089.png)
![N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4816094.png)
![2-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4816097.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4816116.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4816119.png)
![N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide](/img/structure/B4816127.png)

